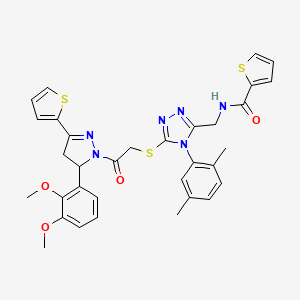
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C33H32N6O4S3 and its molecular weight is 672.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound notable for its intricate structure and potential biological activities. This compound incorporates various functional groups such as thiophenes, triazoles, and pyrazoles, which are known to contribute to diverse pharmacological properties.
The molecular formula of the compound is C34H32N6O5S2 with a molecular weight of approximately 668.8 g/mol. Its structure features multiple bioactive motifs that may enhance its biological activities synergistically compared to other compounds.
| Property | Value |
|---|---|
| Molecular Formula | C34H32N6O5S2 |
| Molecular Weight | 668.8 g/mol |
| IUPAC Name | N-{[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Biological Activities
Preliminary investigations into the biological activity of this compound suggest several potential therapeutic effects:
1. Antifungal and Antibacterial Properties
The structural components of pyrazoles and triazoles are often linked to antibacterial and antifungal activities. Studies have shown that derivatives containing these groups can inhibit the growth of various pathogens. The presence of the thiophene moiety may also enhance these effects due to its electron-rich nature which can interact with microbial targets.
2. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, pyrazole derivatives have been documented to stabilize human red blood cell membranes against hemolysis induced by inflammatory agents. This suggests that N-((5... may also exert similar effects through modulation of inflammatory pathways.
3. Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer activities. The compound's ability to inhibit cyclin-dependent kinases (CDKs) and other tumor-related enzymes has been reported in various studies. For example, some analogs have shown promising results in inhibiting tumor growth in vitro and in vivo.
4. Mechanism of Action
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse non-covalent interactions including hydrogen bonding and π–π stacking, which can modulate protein activity and affect cellular processes .
Case Studies
Several studies have evaluated the biological activities of similar compounds:
- Antifungal Activity : A study demonstrated that pyrazole derivatives showed significant antifungal activity against Candida species with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .
- Anti-inflammatory Effects : In a pharmacological evaluation, a series of pyrazole derivatives were tested for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. Compounds exhibited dose-dependent inhibition of edema formation .
- Anticancer Screening : A recent study screened various pyrazole derivatives for anticancer activity against breast cancer cell lines (MCF-7). Some compounds displayed IC50 values in the nanomolar range, indicating potent antiproliferative effects .
Propriétés
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O4S3/c1-20-12-13-21(2)24(16-20)38-29(18-34-32(41)28-11-7-15-45-28)35-36-33(38)46-19-30(40)39-25(17-23(37-39)27-10-6-14-44-27)22-8-5-9-26(42-3)31(22)43-4/h5-16,25H,17-19H2,1-4H3,(H,34,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZPHVJUQBUWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














